molecular formula C13H22ClNO2 B6343146 4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride CAS No. 1240568-97-1

4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride

Cat. No. B6343146
CAS RN: 1240568-97-1
M. Wt: 259.77 g/mol
InChI Key: DFDCGKCWFPBSLA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of “4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride” is a powder . It has a molecular weight of 259.77 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis of Bupropion : A study by Perrine et al. (2000) describes a one-pot synthesis method for (±)-2-(t-butylamino)-3'-chloropropiophenone (bupropion) as its hydrochloride salt, an important antidepressant drug. This method is suitable for first-year organic chemistry students and provides high-purity material in a 75-85% yield (Perrine et al., 2000).

  • Synthesis of Phenol Derivatives : Mei et al. (2020) isolated a new phenol derivative, 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from the mangrove-derived fungus Eupenicillium sp. HJ002. This discovery points to the potential of 4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride derivatives in natural product research (Mei et al., 2020).

  • Investigation of Compound Tautomerism : Albayrak et al. (2011) focused on the tautomerism of (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, highlighting its importance in understanding molecular structure and interactions (Albayrak et al., 2011).

Environmental and Biological Applications

  • Environmental Concentration Changes : Quednow and Püttmann (2009) studied the concentration changes of various organic pollutants, including 2-(t-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine, in freshwater streams, highlighting the environmental impact and regulatory effects on these substances (Quednow & Püttmann, 2009).

  • Hemolytic and Physiological Activities : Kleszczyńska et al. (2003) investigated the hemolytic and physiological activities of phenoxy and organophosphorous herbicides, including dibutyl 1-butylamino-1-cyclohexanephosphonate, to understand their biological activity and potential toxicity (Kleszczyńska et al., 2003).

  • Adulteration in Feed Additives : Chen et al. (2017) identified buctopamine, a β2 receptor agonist with a similar structure to this compound, as an adulterant in feed additives for swine, underlining the importance of analytical methods in food safety (Chen et al., 2017).

Safety and Hazards

The safety information for “4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride” indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves and eye/face protection .

properties

IUPAC Name

4-(butylaminomethyl)-2-ethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-3-5-8-14-10-11-6-7-12(15)13(9-11)16-4-2;/h6-7,9,14-15H,3-5,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCGKCWFPBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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